methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate
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Overview
Description
Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Activation of the carboxylic acid: The carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate can be compared with other similar compounds such as:
Methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate: This is the enantiomer of the compound and has different stereochemistry.
Ethyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl (2R)-2-(2-aminoacetamido)-3-ethylbutanoate: This compound has an ethyl group at the 3-position instead of a methyl group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGLVXTSVUKQN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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